molecular formula C7H8N4O B2512411 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 678966-93-3

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2512411
CAS No.: 678966-93-3
M. Wt: 164.168
InChI Key: PLCGLAHMRXNJMY-UHFFFAOYSA-N
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Description

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C7H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with androgen receptors, acting as an antagonist . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling can inhibit cancer cell proliferation. The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In prostate cancer cells, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling This inhibition leads to a decrease in the expression of genes that are essential for cell cycle progression and survival Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-proliferative effects

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the androgen receptor . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the activation of downstream signaling pathways. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis. By inhibiting the androgen receptor, it disrupts the normal function of these pathways, leading to reduced cell proliferation and increased cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact duration of these effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages . At lower doses, the compound effectively inhibits androgen receptor signaling without causing significant toxicity. At higher doses, it can induce adverse effects, including liver toxicity and other systemic effects. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of the compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and effectiveness. For example, its accumulation in cancer cells can enhance its anti-proliferative effects, while its distribution in other tissues can contribute to potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in the nucleus, for example, can enhance its ability to interact with nuclear receptors and influence gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxamide with a cyanoacetylating agent. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide
  • 2-cyano-N-(1-phenyl-1H-pyrazol-5-yl)acetamide
  • 2-cyano-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Uniqueness

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the cyano group and the methyl group on the pyrazole ring can lead to different electronic and steric effects, making this compound distinct from its analogs .

Properties

IUPAC Name

2-cyano-N-(2-methylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGLAHMRXNJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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